molecular formula C18H18F2N2O3 B14503061 N-[(4-Butoxyphenyl)carbamoyl]-2,6-difluorobenzamide CAS No. 64704-18-3

N-[(4-Butoxyphenyl)carbamoyl]-2,6-difluorobenzamide

Cat. No.: B14503061
CAS No.: 64704-18-3
M. Wt: 348.3 g/mol
InChI Key: BPTXUZKBNBYEFB-UHFFFAOYSA-N
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Description

N-[(4-Butoxyphenyl)carbamoyl]-2,6-difluorobenzamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a butoxyphenyl group, a carbamoyl group, and a difluorobenzamide moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Butoxyphenyl)carbamoyl]-2,6-difluorobenzamide typically involves the reaction of 4-butoxyaniline with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Butoxyphenyl)carbamoyl]-2,6-difluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound can yield 4-butoxyaniline and 2,6-difluorobenzoic acid .

Scientific Research Applications

N-[(4-Butoxyphenyl)carbamoyl]-2,6-difluorobenzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-Butoxyphenyl)carbamoyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(4-Butoxyphenyl)carbamoyl]-2,6-difluorobenzamide include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the difluorobenzamide moiety, which imparts unique chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and potential biological activities .

Properties

CAS No.

64704-18-3

Molecular Formula

C18H18F2N2O3

Molecular Weight

348.3 g/mol

IUPAC Name

N-[(4-butoxyphenyl)carbamoyl]-2,6-difluorobenzamide

InChI

InChI=1S/C18H18F2N2O3/c1-2-3-11-25-13-9-7-12(8-10-13)21-18(24)22-17(23)16-14(19)5-4-6-15(16)20/h4-10H,2-3,11H2,1H3,(H2,21,22,23,24)

InChI Key

BPTXUZKBNBYEFB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NC(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

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